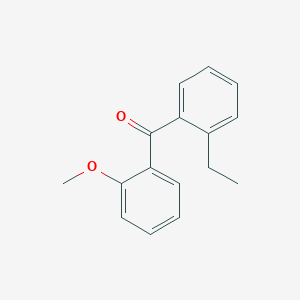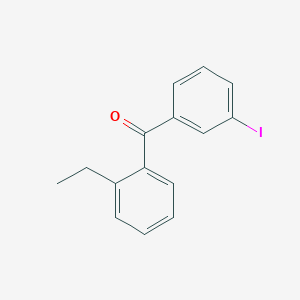
2-Ethyl-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Ultraviolet Absorption and Spiroconjugation
- Research Insight : Compounds related to 2-Ethyl-3'-iodobenzophenone, such as ethylene acetal of 1,3-diphenylisoindenone, show properties of ultraviolet absorption due to spiroconjugation. This suggests potential applications in UV protection or optical materials.
- Reference : (Holland & Jones, 1970)
Organic Synthesis
- Research Insight : Derivatives of 2-Ethyl-3'-iodobenzophenone are used in organic synthesis. For example, reactions with ethyl 4-chloro-3-oxobutanoate and various nucleophiles lead to the formation of quinoline and acridine derivatives.
- Reference : (Degtyarenko et al., 2007)
Synthesis of Highly Functionalized Compounds
- Research Insight : Ethyl 2-methyl-2,3-butadienoate, a compound similar to 2-Ethyl-3'-iodobenzophenone, is used for synthesizing highly functionalized tetrahydropyridines, indicating its importance in creating complex organic molecules.
- Reference : (Zhu et al., 2003)
Synthesis of Isophthalic Acids and Esters
- Research Insight : The synthesis of isophthalic acids and esters, which are crucial in polymer and plastic industries, can involve derivatives of 2-Ethyl-3'-iodobenzophenone.
- Reference : (Bodwell et al., 2003)
Synthesis of Metallomesogens
- Research Insight : The synthesis of metallomesogenic complexes, used in advanced materials like liquid crystals, can use compounds derived from 2-Ethyl-3'-iodobenzophenone.
- Reference : (Kovganko & Kovganko, 2013)
Cycloadditions and Reactivity Studies
- Research Insight : 2-Ethyl-3'-iodobenzophenone derivatives are studied for their reactivity in cycloadditions, contributing to the understanding of chemical reactivity and synthesis.
- Reference : (Huisgen et al., 2001)
properties
IUPAC Name |
(2-ethylphenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCGEIAOZKRQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3'-iodobenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

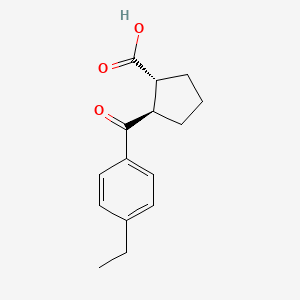
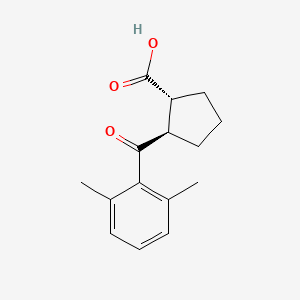
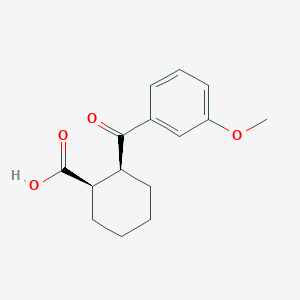
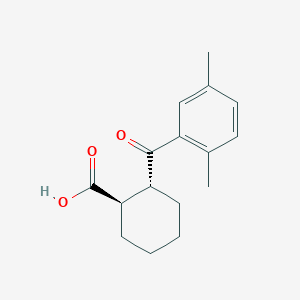

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)


